

N-Bromoacetylazetidine chemical properties and structure

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Compound of Interest

Compound Name: *N*-Bromoacetylazetidine

Cat. No.: B1341619

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N-Bromoacetylazetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetylazetidine is a functionalized four-membered heterocyclic compound. The presence of a reactive bromoacetyl group appended to the azetidine ring makes it a valuable reagent and building block in medicinal chemistry and organic synthesis. The strained azetidine ring itself is a key structural motif in numerous biologically active compounds, and its derivatives are actively explored in drug discovery programs. This guide provides a detailed overview of the chemical properties, structure, and potential applications of **N-Bromoacetylazetidine**, tailored for professionals in the field.

Chemical Properties and Structure

N-Bromoacetylazetidine, with the chemical name 1-(2-bromoacetyl)azetidine, is a solid at room temperature.^[1] While comprehensive experimental data on its physical properties are not readily available in the literature, predicted values and data from safety data sheets provide essential information for its handling and use in a laboratory setting.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₅ H ₈ BrNO	PubChem[2]
Molecular Weight	178.03 g/mol	SynQuest Labs[1]
CAS Number	885267-00-5	SynQuest Labs[1]
Physical State	Solid	SynQuest Labs[1]
Melting Point	No data available	SynQuest Labs[1]
Boiling Point	No data available	SynQuest Labs[1]
Solubility	No data available	SynQuest Labs[1]
Predicted Boiling Point	257.9 ± 23.0 °C	ChemicalBook
Predicted Density	1.672 ± 0.06 g/cm ³	ChemicalBook
Predicted pKa	-1.04 ± 0.20	ChemicalBook

Structural Information

The structure of **N-Bromoacetylazetidine** consists of a central four-membered azetidine ring, where the nitrogen atom is acylated with a bromoacetyl group.

- SMILES:C1CN(C1)C(=O)CBr[2]
- InChI:InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2[2]

The reactivity of **N-Bromoacetylazetidine** is primarily dictated by two key features: the electrophilic carbon of the bromoacetyl group and the strained azetidine ring. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This property allows **N-Bromoacetylazetidine** to act as an alkylating agent for various nucleophiles, such as amines, thiols, and alcohols.

Experimental Protocols

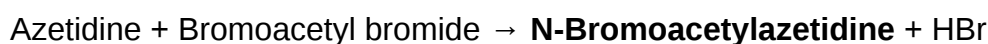
A detailed, peer-reviewed synthesis protocol for **N-Bromoacetylazetidine** is not readily available in the public domain. However, a general and plausible synthetic route can be

devised based on standard organic chemistry transformations. The most straightforward approach involves the N-acylation of azetidine with a suitable bromoacetylating agent.

Proposed Synthesis of N-Bromoacetylazetidine

This proposed protocol is based on the general reactivity of secondary amines with acyl halides or anhydrides.

Reaction:



Materials:

- Azetidine
- Bromoacetyl bromide (or bromoacetic anhydride)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography setup)

Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of bromoacetyl bromide (1.0 equivalent) in the same anhydrous solvent dropwise. The addition should be slow to control the exothermic reaction.

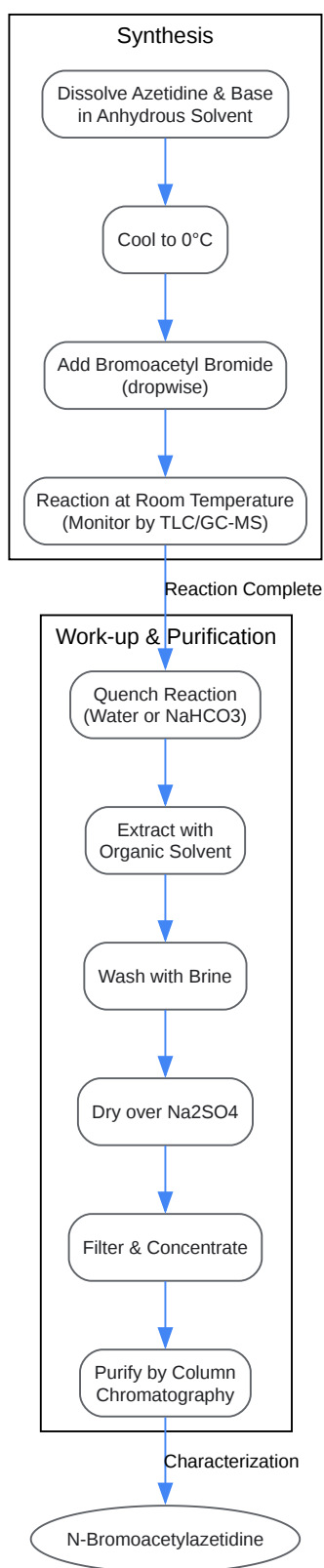
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- **Isolation and Purification:** Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Logical Relationships and Workflows

The utility of **N-Bromoacetylazetidine** in research and development stems from its ability to act as a covalent linker or a building block for more complex molecules.

Experimental Workflow: Synthesis of N-Bromoacetylazetidine

The following diagram illustrates a typical laboratory workflow for the proposed synthesis of **N-Bromoacetylazetidine**.

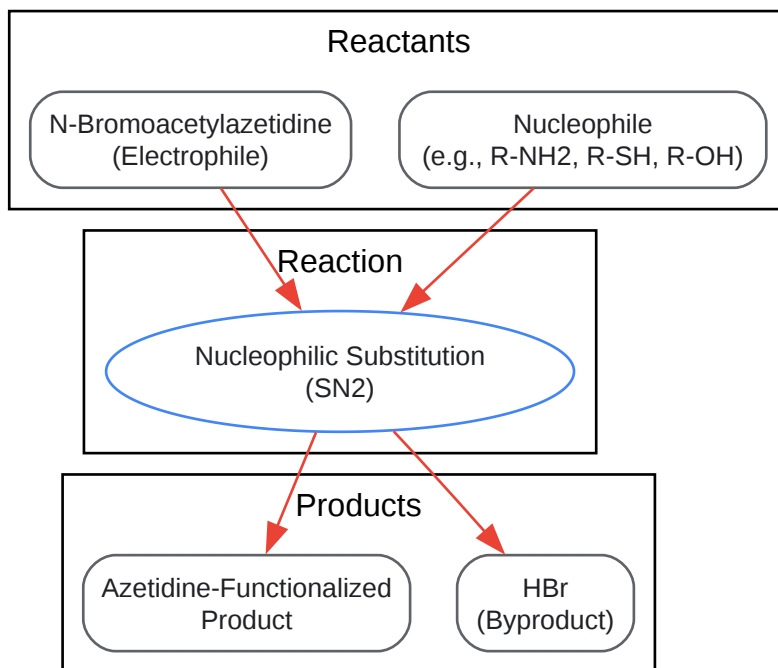


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A generalized workflow for the synthesis and purification of **N-Bromoacetylazetidine**.

Logical Relationship: Reactivity as an Alkylating Agent

N-Bromoacetylazetidine is a versatile alkylating agent. The bromoacetyl moiety can react with a variety of nucleophiles to form a covalent bond. This reactivity is fundamental to its application in chemical biology and drug development, for example, in the labeling of proteins or the synthesis of more complex molecular architectures.



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